6-(Octahydro-1H-indol-1-ylmethyl)decahydroquinazoline-2,4-diamine
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Overview
Description
6-(Octahydro-1H-indol-1-ylmethyl)decahydroquinazoline-2,4-diamine is an organic compound belonging to the class of quinazolines. Quinazolines are characterized by a fused ring structure consisting of a benzene ring and a pyrimidine ring. This compound is notable for its complex structure, which includes an indole moiety, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Octahydro-1H-indol-1-ylmethyl)decahydroquinazoline-2,4-diamine typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields a tricyclic indole, which can then undergo further transformations to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(Octahydro-1H-indol-1-ylmethyl)decahydroquinazoline-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and sodium borohydride. Reaction conditions vary depending on the specific transformation but often involve refluxing in solvents like methanol or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated analogs.
Scientific Research Applications
6-(Octahydro-1H-indol-1-ylmethyl)decahydroquinazoline-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure makes it a candidate for studying biological interactions, particularly those involving indole and quinazoline moieties.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anti-cancer properties, is ongoing.
Mechanism of Action
The mechanism by which 6-(Octahydro-1H-indol-1-ylmethyl)decahydroquinazoline-2,4-diamine exerts its effects is not fully understood. it is believed to interact with molecular targets and pathways involving indole and quinazoline moieties. These interactions may influence various biological processes, such as enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound, which lacks the indole moiety.
Indole: A simpler structure that forms part of the compound’s overall structure.
Azepinoindole: A related compound synthesized through similar methods.
Uniqueness
6-(Octahydro-1H-indol-1-ylmethyl)decahydroquinazoline-2,4-diamine is unique due to its combination of indole and quinazoline moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H33N5 |
---|---|
Molecular Weight |
307.5 g/mol |
IUPAC Name |
(2R,4R,4aR,6S,8aS)-6-[[(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroquinazoline-2,4-diamine |
InChI |
InChI=1S/C17H33N5/c18-16-13-9-11(5-6-14(13)20-17(19)21-16)10-22-8-7-12-3-1-2-4-15(12)22/h11-17,20-21H,1-10,18-19H2/t11-,12+,13+,14-,15-,16+,17+/m0/s1 |
InChI Key |
HDQIGGQUKAQTGU-SZTTVXCBSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)CCN2C[C@H]3CC[C@H]4[C@@H](C3)[C@@H](N[C@@H](N4)N)N |
Canonical SMILES |
C1CCC2C(C1)CCN2CC3CCC4C(C3)C(NC(N4)N)N |
Origin of Product |
United States |
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